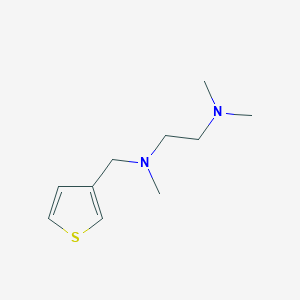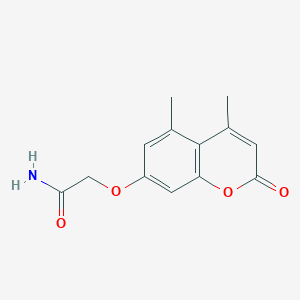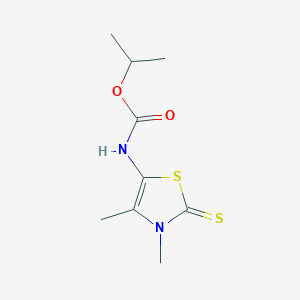
N,N,N'-trimethyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-trimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a thiophene ring attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’-trimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, targeting the nitrogen atoms or the thiophene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the nitrogen atoms are substituted by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced amines or thiophenes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: N,N,N’-trimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are often employed as catalysts in various organic transformations, including cross-coupling reactions and hydrogenation.
Biology: In biological research, this compound is studied for its potential as a chelating agent, capable of binding to metal ions and modulating their biological activity. It is also investigated for its antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting metal-dependent enzymes or pathways. Its ability to form stable complexes with metals makes it a candidate for designing metal-based drugs.
Industry: In the industrial sector, N,N,N’-trimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also finds applications in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N,N,N’-trimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can modulate the activity of metal-dependent enzymes or pathways, leading to various biological effects. The thiophene ring and the nitrogen atoms in the compound provide multiple coordination sites, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- N,N,N’-trimethyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine
- N,N,N’,N’-tetramethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine
- N,N,N’-dimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine
Comparison: N,N,N’-trimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with different aromatic rings or substitution patterns. This uniqueness influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various applications.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-11(2)5-6-12(3)8-10-4-7-13-9-10/h4,7,9H,5-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXYFMJZJMLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B5635917.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
![3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)

![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B5635945.png)
![3-[4-(2-amino-5-ethylpyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B5635951.png)
![methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate](/img/structure/B5635959.png)

![7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5635975.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5635977.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635993.png)
![2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5636009.png)
